molecular formula C12H15N3 B6283944 4-{1H-pyrrolo[3,2-b]pyridin-3-yl}piperidine CAS No. 149669-49-8

4-{1H-pyrrolo[3,2-b]pyridin-3-yl}piperidine

Cat. No.: B6283944
CAS No.: 149669-49-8
M. Wt: 201.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{1H-pyrrolo[3,2-b]pyridin-3-yl}piperidine is a heterocyclic compound that features a pyrrolopyridine core fused with a piperidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{1H-pyrrolo[3,2-b]pyridin-3-yl}piperidine typically involves the construction of the pyrrolopyridine core followed by the introduction of the piperidine moiety. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of pyrrole derivatives with acyl (bromo)acetylenes can form acetylenic intermediates, which can then undergo further reactions to yield the desired pyrrolopyridine structure .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the synthetic routes for higher yields and scalability. This often includes the use of continuous flow reactors and other advanced techniques to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-{1H-pyrrolo[3,2-b]pyridin-3-yl}piperidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups attached to the pyrrolopyridine core.

    Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce different substituents onto the pyrrolopyridine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility for further applications.

Scientific Research Applications

4-{1H-pyrrolo[3,2-b]pyridin-3-yl}piperidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{1H-pyrrolo[3,2-b]pyridin-3-yl}piperidine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and survival. By binding to these receptors, the compound can disrupt signaling pathways involved in cancer progression, leading to reduced tumor growth and increased apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{1H-pyrrolo[3,2-b]pyridin-3-yl}piperidine stands out due to its specific combination of the pyrrolopyridine core with a piperidine ring, which imparts unique chemical and biological properties. This structural uniqueness makes it a valuable scaffold for developing new therapeutic agents and studying complex biological processes.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4-{1H-pyrrolo[3,2-b]pyridin-3-yl}piperidine' involves the reaction of a pyrrolopyridine derivative with a piperidine derivative.", "Starting Materials": [ "2-bromo-1-(pyrrol-3-yl)ethanone", "2-methylpiperidine", "Sodium hydride", "Tetrahydrofuran", "Dimethylformamide", "Chloroform", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Synthesis of 1-(pyrrol-3-yl)ethanone by reacting pyrrole with ethyl chloroacetate in the presence of sodium hydride and tetrahydrofuran.", "Step 2: Synthesis of 2-bromo-1-(pyrrol-3-yl)ethanone by reacting 1-(pyrrol-3-yl)ethanone with bromine in chloroform.", "Step 3: Synthesis of 4-(pyrrolo[3,2-b]pyridin-3-yl)piperidine by reacting 2-bromo-1-(pyrrol-3-yl)ethanone with 2-methylpiperidine in the presence of sodium hydride and dimethylformamide.", "Step 4: Synthesis of 4-{1H-pyrrolo[3,2-b]pyridin-3-yl}piperidine by reducing 4-(pyrrolo[3,2-b]pyridin-3-yl)piperidine with sodium borohydride in the presence of water." ] }

CAS No.

149669-49-8

Molecular Formula

C12H15N3

Molecular Weight

201.3

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.